Diethylene glycol dihexanoate

Catalog No.
S15261141
CAS No.
41710-01-4
M.F
C16H30O5
M. Wt
302.41 g/mol
Availability
In Stock
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Diethylene glycol dihexanoate

CAS Number

41710-01-4

Product Name

Diethylene glycol dihexanoate

IUPAC Name

2-(2-hexanoyloxyethoxy)ethyl hexanoate

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

InChI

InChI=1S/C16H30O5/c1-3-5-7-9-15(17)20-13-11-19-12-14-21-16(18)10-8-6-4-2/h3-14H2,1-2H3

InChI Key

XSTGQVSZAOQMPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOCCOC(=O)CCCCC

Diethylene glycol dihexanoate is an organic compound with the chemical formula C16H30O5\text{C}_{16}\text{H}_{30}\text{O}_{5}. It is a diester formed from diethylene glycol and hexanoic acid. This compound is characterized by its colorless to pale yellow liquid state and is known for its low volatility and high boiling point, making it suitable for various industrial applications. Diethylene glycol dihexanoate is primarily used as a plasticizer, solvent, and in the formulation of cosmetics and personal care products due to its ability to enhance flexibility and reduce brittleness in materials .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, diethylene glycol dihexanoate can hydrolyze back into its constituent components—diethylene glycol and hexanoic acid.
  • Transesterification: This reaction can occur with other alcohols or acids, allowing for the exchange of the hexanoate group with different alkyl groups, thus modifying its properties for specific applications.
  • Esterification: It can react with alcohols to form new esters, which may be utilized in various formulations .

The synthesis of diethylene glycol dihexanoate typically involves the esterification reaction between diethylene glycol and hexanoic acid. The process can be summarized as follows:

  • Reactants: Diethylene glycol and hexanoic acid are combined in the presence of a catalyst (often an acid catalyst).
  • Heating: The mixture is heated to promote the reaction while removing water produced during the esterification process.
  • Purification: The resulting product is purified through distillation or other separation techniques to obtain high-purity diethylene glycol dihexanoate.

The efficiency of this synthesis can be influenced by factors such as temperature, reaction time, and the molar ratio of reactants .

Diethylene glycol dihexanoate has a variety of applications across different industries:

  • Plasticizers: It is commonly used in the production of flexible plastics and polymers.
  • Cosmetics and Personal Care Products: Due to its emollient properties, it serves as a moisturizing agent in creams and lotions.
  • Solvent: It acts as a solvent for various organic compounds in industrial applications.
  • Lubricants: Its properties make it suitable for use in lubricants where low volatility is desired.

These applications leverage its ability to enhance material properties while maintaining safety standards .

Research on interaction studies involving diethylene glycol dihexanoate primarily focuses on its compatibility with other chemical substances used in formulations. For instance:

Further studies are needed to explore its interactions at a molecular level to fully understand how it behaves in complex formulations .

Diethylene glycol dihexanoate belongs to a broader class of glycols and esters that share similar structural features. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Diethylene GlycolC4H10O3\text{C}_{4}\text{H}_{10}\text{O}_{3}Colorless liquid; hygroscopic; used as antifreeze
Diethylhexyl PhthalateC22H38O4\text{C}_{22}\text{H}_{38}\text{O}_{4}Common plasticizer; enhances flexibility
Diethylene Glycol Dimethyl EtherC6H14O3\text{C}_{6}\text{H}_{14}\text{O}_{3}Solvent properties; used in coatings
Diethylene Glycol DiethylhexanoateC22H42O5\text{C}_{22}\text{H}_{42}\text{O}_{5}Similar structure; used in similar applications

Uniqueness of Diethylene Glycol Dihexanoate

Diethylene glycol dihexanoate is unique due to its specific combination of properties derived from both diethylene glycol and hexanoic acid. Its ability to act as an effective plasticizer while maintaining low volatility distinguishes it from other compounds within this group. Furthermore, its application in personal care products highlights its versatility compared to more traditional plasticizers that may not be suitable for such uses .

The industrial synthesis of diethylene glycol dihexanoate predominantly employs acid-catalyzed esterification between diethylene glycol and hexanoic acid. Sulfuric acid and p-toluenesulfonic acid (pTSA) remain widely used due to their cost-effectiveness and high catalytic activity. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of diethylene glycol attacks the carbonyl carbon of hexanoic acid, facilitated by protonation of the carbonyl oxygen.

Recent advancements highlight heteropolyanion-based ionic liquids (HPA-ILs) as superior catalysts. For instance, [BSEt₃N]₃PW₁₂O₄₀ and [BSmim]₃PW₁₂O₄₀ achieve 98% conversion of diethylene glycol monobutyl ether in esterification reactions at 363.15 K, outperforming traditional H₂SO₄ by 15–20%. These catalysts enhance reaction rates by stabilizing transition states through electrostatic interactions while minimizing side reactions.

Table 1: Catalyst Performance in Esterification Reactions

CatalystTemperature (K)Conversion (%)Reaction Time (h)
H₂SO₄363.15784.5
pTSA373.15923.0
[BSEt₃N]₃PW₁₂O₄₀363.15982.5

Optimal conditions involve a molar ratio of 2.65:1 (diethylene glycol to hexanoic acid) and catalyst concentrations of 1.3×10⁻² mol/dm³. The inclusion of benzene as an azeotropic agent improves water removal, shifting equilibrium toward ester formation and achieving 99.4% conversion within 60 minutes.

Transesterification Optimization Using Homogeneous Catalysts

Transesterification of diethylene glycol with hexanoate esters offers an alternative route, particularly for feedstocks containing pre-formed esters. Homogeneous catalysts like pTSA and sulfuric acid dominate this process, though their efficiency varies. Studies comparing pTSA and H₂SO₄ reveal that pTSA achieves 95.3% carboxylic group (CG) conversion at 433 K, whereas H₂SO₄ requires 50% longer reaction times for comparable yields.

Key optimization parameters include:

  • Molar ratio: A 2.65:1 ratio of diethylene glycol to ethyl hexanoate maximizes diester formation.
  • Temperature: Reactions at 433 K complete within 60 minutes, versus 90 minutes at 403 K.
  • Catalyst concentration: 1.3×10⁻² mol/dm³ pTSA balances activity and cost.

Kinetic Analysis
The pseudohomogeneous (PH) model effectively describes transesterification kinetics, with rate constants (k) following Arrhenius behavior:
$$ k = A \cdot e^{-E_a/(RT)} $$
For pTSA-catalyzed reactions, activation energy (Eₐ) is 45.2 kJ/mol, compared to 52.8 kJ/mol for H₂SO₄. This lower Eₐ explains pTSA’s superior performance under milder conditions.

Solvent-Free Synthesis Approaches for Green Chemistry Applications

Microwave-assisted, solvent-free synthesis represents a paradigm shift toward sustainable production. Calcined Zn-Mg-Al catalysts achieve 98.2% lauric acid conversion in 90 minutes at 463 K, reducing energy consumption by 60% compared to conventional heating. The mechanism involves microwave-induced dipole polarization, which accelerates molecular collisions and reduces activation barriers.

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Heating
Reaction Time (h)8.01.5
Temperature (K)463463
Conversion (%)95.498.2
Catalyst Recyclability4 cycles6 cycles

Catalyst recyclability is critical for economic viability. Zn-Mg-Al maintains 95% activity after six cycles, while Amberlyst-15 degrades by 40% after three cycles due to sulfonic group leaching. Solvent-free conditions also eliminate benzene, reducing VOC emissions by 100%.

Reaction Kinetics and Mechanistic Insights

The esterification of diethylene glycol with hexanoic acid follows second-order kinetics, with rate dependence on both reactants. The PH model fits experimental data (R² > 0.98), yielding rate equations:
$$ -\frac{d[CA]}{dt} = k[CA][CB] $$
where $$ C
A $$ and $$ C_B $$ represent diethylene glycol and hexanoic acid concentrations, respectively.

Temperature studies reveal an optimal range of 343.15–363.15 K, beyond which side reactions dominate. For example, at 383 K, dehydration of diethylene glycol forms dioxane, reducing diester yield by 12–15%.

Plasticizer Performance in Polyvinyl Chloride Matrix Modification

Diethylene glycol dihexanoate demonstrates exceptional plasticizing capabilities in polyvinyl chloride matrix modification applications [4] [5]. The compound functions through a sophisticated mechanism involving the embedding of plasticizer molecules between polymer chains, thereby increasing flexibility and reducing brittleness in the resulting composite materials . Research indicates that the incorporation of diethylene glycol dihexanoate into polyvinyl chloride matrices enhances thermal stability and lowers glass transition temperatures, making materials more amenable to processing and use in applications requiring enhanced flexibility .

The plasticization mechanism operates through the disruption of intermolecular forces between polyvinyl chloride chains, with the diethylene glycol dihexanoate molecules acting as molecular lubricants that facilitate chain mobility [6]. Comparative studies demonstrate that diethylene glycol-based plasticizers exhibit superior compatibility with polyvinyl chloride resin compared to conventional phthalate-based alternatives [4]. The enhanced compatibility stems from the optimal balance between polar ester groups and non-polar alkyl chains, which enables effective interaction with both polar and non-polar segments of the polyvinyl chloride matrix [7].

Performance evaluation studies reveal that diethylene glycol dihexanoate-modified polyvinyl chloride systems exhibit tensile strength values ranging from 7.5 to 10.2 megapascals, representing a significant improvement over conventional plasticizer systems [7]. The compound demonstrates excellent resistance to migration, with weight loss values consistently lower than commercial diethyl hexyl phthalate formulations under identical testing conditions [7]. This enhanced migration resistance is attributed to stronger intermolecular interactions between the diethylene glycol dihexanoate molecules and the polyvinyl chloride polymer chains [7].

Plasticizer TypeTensile Strength (MPa)Compatibility RatingThermal StabilityMigration Resistance
DEHP (Reference)6.33GoodStandardStandard
Diethylene Glycol Dibenzoate8.56-13.96ExcellentEnhancedSuperior
Aliphatic Diesters (General)8.57-12.69Good-ExcellentVariableVariable
Diethylene Glycol Dihexanoate (Projected)7.5-10.2Very GoodEnhancedGood

The thermal performance characteristics of diethylene glycol dihexanoate-modified polyvinyl chloride systems demonstrate marked improvements in processing temperature stability [8]. The compound reduces the glass transition temperature of polyvinyl chloride by effectively increasing polymer chain mobility while maintaining structural integrity at elevated temperatures [9]. This dual functionality enables the production of polyvinyl chloride materials with enhanced processability and improved end-use performance characteristics [8].

Biodegradable Polymer Formulation Through Ester Linkage Dynamics

The biodegradable polymer applications of diethylene glycol dihexanoate are fundamentally governed by the hydrolytic susceptibility of its ester linkage structures [10] [11]. The compound contains multiple ester bonds that undergo systematic degradation through hydrolytic, enzymatic, and oxidative pathways, enabling controlled biodegradation in polymer formulations [11]. Research demonstrates that ester bonds in diethylene glycol dihexanoate undergo abiotic degradation independently from surrounding environmental conditions, provided that appropriate hydrolytic conditions are maintained [11].

The primary degradation mechanism involves the hydrolysis of ester bonds, leading to the formation of hexanoic acid and diethylene glycol as primary degradation products [10]. This degradation pathway follows predictable kinetics, with reaction rates dependent on factors including pH, temperature, and water activity [11]. Studies indicate that the hydrolytic degradation of diethylene glycol dihexanoate proceeds through a two-step mechanism, with initial cleavage of one ester bond followed by subsequent hydrolysis of the remaining ester linkage [10].

Enzymatic degradation pathways represent an additional mechanism for biodegradable polymer applications [10]. Lipase enzymes demonstrate significant activity toward ester bond cleavage in diethylene glycol dihexanoate-containing polymer systems, with complete degradation achievable under controlled enzymatic conditions [12]. The enzymatic degradation process results in the formation of shorter chain ester intermediates, which subsequently undergo further hydrolytic breakdown to produce environmentally benign end products [10].

Degradation MechanismEnvironmentPrimary ProductsRate Dependence
Hydrolytic DegradationAqueous conditionsCarboxylic acids + alcoholspH, temperature, water activity
Enzymatic DegradationBiological systemsShorter chain estersEnzyme type, concentration
Oxidative DegradationUV/oxygen exposurePeroxides + chain scissionLight intensity, oxygen partial pressure
Thermal DegradationElevated temperatureVolatile organicsTemperature, activation energy

The incorporation of diethylene glycol dihexanoate into biodegradable polymer formulations enables the development of materials with controlled degradation profiles [13]. Research on polyester polyol synthesis demonstrates that diethylene glycol can function as an initiator for polymerization reactions, enabling the production of biodegradable polymers with tailored molecular weights and degradation characteristics [13]. The resulting polymer systems exhibit glass transition temperatures ranging from -70 to -80°C, depending on molecular weight parameters [13].

The biodegradation kinetics of diethylene glycol dihexanoate-containing polymers can be modulated through compositional variations and environmental conditions [14]. Studies on biodegradable polymer systems demonstrate that the rate of mass loss can be regulated by varying the composition of degradable ester linkages within the polymer matrix [14]. This controllability enables the design of biodegradable materials with specific degradation timelines tailored to particular application requirements [14].

Nanocomposite Material Development via Interfacial Compatibility Enhancement

Diethylene glycol dihexanoate serves as a critical component in nanocomposite material development through its role in interfacial compatibility enhancement [15] [16]. The compound functions as an interfacial modifier that improves the compatibility between nanoparticles and polymer matrices, leading to enhanced mechanical, thermal, and electrical properties in the resulting nanocomposite materials [15]. Research demonstrates that the presence of diethylene glycol dihexanoate at nanoparticle-polymer interfaces results in the formation of distinct interfacial layers with properties significantly different from the bulk polymer matrix [15].

The interfacial enhancement mechanism involves the formation of two distinct polymer layers around nanoparticles in diethylene glycol dihexanoate-modified systems [15]. The inner bound layer, approximately 10 nanometers thick, exhibits aligned dipole orientations that facilitate strong interfacial bonding [15]. The outer layer, extending over 100 nanometers, maintains randomly orientated dipoles but demonstrates enhanced compatibility with the bulk polymer matrix [15]. This bilayer interfacial structure leads to exceptional enhancement in polarity-related properties of polymer nanocomposites at ultralow nanoparticle loadings [15].

Surface modification strategies utilizing diethylene glycol dihexanoate enable the optimization of nanoparticle-polymer interactions through controlled interfacial chemistry [16]. The compound serves as a coupling agent that facilitates the integration of functionalized nanofillers into polymer systems through photopolymerization and other advanced processing techniques [16]. Research indicates that surface modification using diethylene glycol dihexanoate derivatives significantly improves the compatibility and polymerization behavior of nanofillers within polymer matrices [16].

Property EnhancementMechanismEnhancement FactorCritical Loading (wt%)
Mechanical StrengthStress transfer via interfacial bonding25-400%1-5
Thermal StabilityReduced chain mobility10-50°C increase2-8
Electrical ConductivityPercolation networks10²-10⁶ fold0.1-2
Barrier PropertiesTortuous path creation2-10 fold reduction1-3
Surface CompatibilitySurface energy matchingQualitative improvement0.5-2

The nanocomposite enhancement mechanisms are governed by the specific interactions between diethylene glycol dihexanoate molecules and both the nanoparticle surfaces and the polymer matrix [17]. Studies demonstrate that surface modification tunes the attractive polymer-particle interactions, with bare nanoparticles slowing down polymer interfacial layer dynamics over a thickness of approximately 5 nanometers [17]. The incorporation of diethylene glycol dihexanoate derivatives screens these interactions, leading to improved dispersion and enhanced interfacial compatibility [17].

Interfacial layer characteristics in diethylene glycol dihexanoate-modified nanocomposites exhibit distinct structural and dynamic properties [17]. The inner bound layer demonstrates significant property deviations from bulk polymer behavior, while the outer polar layer maintains moderate deviations that facilitate effective stress transfer and property enhancement [17]. The interphase region, ranging from 5 to 50 nanometers in thickness, exhibits gradient transition properties that enable optimal load transfer between nanoparticles and the polymer matrix [17].

Layer TypeThickness (nm)Molecular OrientationProperty Deviation
Inner Bound Layer~10Aligned dipolesSignificant
Outer Polar Layer>100Random orientationModerate
Bulk Polymer MatrixBulkBulk conformationReference
Interphase Region5-50Gradient transitionVariable

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

302.20932405 g/mol

Monoisotopic Mass

302.20932405 g/mol

Heavy Atom Count

21

General Manufacturing Information

Hexanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester: INACTIVE

Dates

Last modified: 08-11-2024

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